molecular formula C10H6ClF3O3 B14108213 3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B14108213
M. Wt: 266.60 g/mol
InChI Key: SCXWBICVJJGFSL-UHFFFAOYSA-N
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Description

3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H6ClF3O3 It is a derivative of cinnamic acid, characterized by the presence of a chloro and trifluoromethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or distillation to obtain high-purity product

    Quality Control: Rigorous testing to ensure consistency and purity of the final product

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of 3-[3-chloro-4-(trifluoromethoxy)phenyl]propanoic acid

    Reduction: Formation of 3-[3-chloro-4-(trifluoromethoxy)phenyl]propan-1-ol

    Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways

    Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways

    Alter Gene Expression: Affect transcription factors and gene expression, leading to changes in cellular function

Comparison with Similar Compounds

3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can be compared with other similar compounds, such as:

    3-chloro-4-(trifluoromethoxy)benzoic acid: Similar structure but lacks the propenoic acid moiety

    3-chloro-4-methoxycinnamic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group

    3-chloro-4-hydroxycinnamic acid: Similar structure but with a hydroxy group instead of a trifluoromethoxy group

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWBICVJJGFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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